ÄTHIDIUMBROMID

Übersicht

Beschreibung

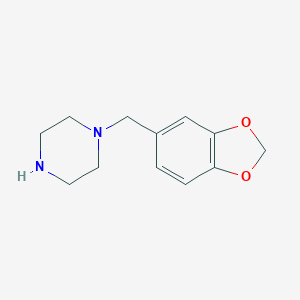

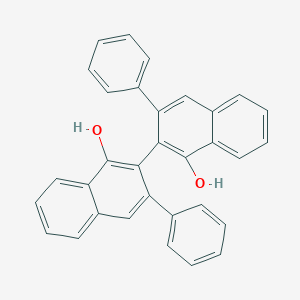

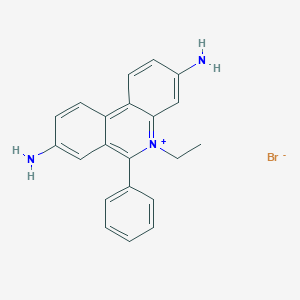

Ethidium bromide, also known as 3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium bromide, is a fluorescent dye widely used in molecular biology laboratories. It is primarily employed as a nucleic acid stain in techniques such as agarose gel electrophoresis. When exposed to ultraviolet light, ethidium bromide fluoresces with an orange color, which intensifies upon binding to DNA .

Wissenschaftliche Forschungsanwendungen

Ethidium bromide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the interactions between nucleic acids and other molecules.

Biology: Commonly used in gel electrophoresis to visualize DNA and RNA bands.

Medicine: Employed in research to study the mechanisms of mutagenesis and carcinogenesis.

Industry: Utilized in the production of fluorescent dyes and as a marker in various biochemical assays .

Wirkmechanismus

Target of Action

Ethidium Bromide (EtBr) is an intercalating agent . Its primary target is double-stranded DNA . It inserts itself between adjacent base pairs in the DNA double helix .

Mode of Action

EtBr interacts with its target, the DNA, through a process known as intercalation . This involves the insertion of the flat structure of EtBr between adjacent base pairs in the DNA double helix . This interaction alters the structure of DNA, distorting its weight, conformation, charge, and flexibility, and slightly unwinding the helix .

Biochemical Pathways

The intercalation of EtBr into DNA leads to the unwinding of the DNA helix . This unwinding, rigidification, and increased stability of the internal base pair steps inhibit further intercalation . The intercalation events of EtBr produce negative unwinding of the helix to a value of 26° while increasing the distance between adjacent base pairs .

Pharmacokinetics

Detailed pharmacokinetic data for EtBr is limited. One study on animals showed that blood and tissue fluid levels of etbr reached a maximum within 1 hour after intramuscular injection, and then fell rapidly . After 96 hours, 80-90% of the radioactivity injected had been excreted, approximately one third in urine and two thirds in faeces .

Result of Action

The intercalation of EtBr into DNA can lead to the inhibition of DNA synthesis . This can result in DNA loss and eventual cell death . Additionally, when exposed to ultraviolet light, EtBr will fluoresce with an orange color, intensifying almost 20-fold after binding to DNA .

Action Environment

EtBr is remarkably stable in the environment and can degrade into mutagenic compounds, especially when exposed to bleaching agents . Its presence in water bodies and soil can result in the transfer of EtBr through plants, potentially leading to bioaccumulation and subsequent exposure to higher organisms . Improper disposal of EtBr poses substantial risks, including the induction of mutations and cancer .

Biochemische Analyse

Biochemical Properties

Ethidium Bromide is an intercalating agent commonly used as a fluorescent tag (nucleic acid stain) in molecular biology laboratories for techniques such as agarose gel electrophoresis . It forms fluorescent complexes by intercalation and these compounds are readily visible under ultraviolet light .

Cellular Effects

Ethidium Bromide has been shown to have effects on the bioenergetic function of primary cultured neurons, astrocytes, and neuron-enriched cocultures from rat striatum . It has been reported that Ethidium Bromide inhibition of mtDNA replication and transcription consistently reduces mitochondrial oxygen consumption .

Molecular Mechanism

Ethidium Bromide contains a tricyclic phenanthridine ring system that is able to interact with stacked base pairs of double-stranded DNA . Ethidium is capable of forming close van der Waals contacts with the base pairs and due to that, it can bind to the hydrophobic interior of the DNA molecule .

Temporal Effects in Laboratory Settings

Ethidium Bromide is used in a basic experimental technique in any molecular biology laboratory for over 40 years . The interaction between Ethidium Bromide and double-stranded DNA has been observed to be an intercalation between base pairs with strong experimental evidence .

Dosage Effects in Animal Models

The potential toxic effects from Ethidium Bromide have been analyzed in animal models . It has been observed that Ethidium Bromide is rapidly cleared from the blood after intraperitoneal injection .

Transport and Distribution

The transport of Ethidium Bromide across Mycobacterium smegmatis cell-wall has been studied . It has been observed that Ethidium Bromide is rapidly cleared from the blood after intraperitoneal injection .

Subcellular Localization

The subcellular localization of Ethidium Bromide is primarily in the nucleus . The subcellular localization of the Ethidium Bromide can be driven by the location of other interacting proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethidium bromide can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethylamine, followed by cyclization and bromination. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, ethidium bromide is produced by reacting 2-aminobenzophenone with ethylamine under controlled conditions. The intermediate product undergoes cyclization to form the phenanthridine ring, which is then brominated to yield ethidium bromide. The final product is purified through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Ethidium bromide primarily undergoes intercalation reactions with nucleic acids. It can also participate in oxidation and reduction reactions due to its aromatic structure .

Common Reagents and Conditions:

Intercalation: Ethidium bromide intercalates between the base pairs of double-stranded DNA under neutral pH conditions.

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Major Products:

Intercalation: The major product is the ethidium bromide-DNA complex.

Oxidation: Oxidation products include various phenanthridine derivatives.

Reduction: Reduction leads to the formation of reduced phenanthridine compounds.

Vergleich Mit ähnlichen Verbindungen

Methylene Blue: A thiazin dye that binds to DNA and RNA but is less sensitive than ethidium bromide.

Crystal Violet: Intercalates into DNA similarly to ethidium bromide but is less mutagenic.

SYBR Safe: A commercial DNA stain that is marketed as less harmful than ethidium bromide but has higher acute toxicity

Uniqueness: Ethidium bromide is unique due to its high sensitivity and strong fluorescence upon binding to nucleic acids. Its ability to intercalate into DNA makes it a powerful tool for visualizing nucleic acids in various research applications. Despite its mutagenic properties, it remains a widely used stain due to its effectiveness and reliability .

Eigenschaften

IUPAC Name |

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMJGEGLRURXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3.Br, C21H20BrN3 | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025258 | |

| Record name | Ethidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red to brown solid; [ICSC] Dark red powder; [Sigma-Aldrich MSDS], RED-TO-BROWN CRYSTALS. | |

| Record name | Homidium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL, Soluble in 750 parts chloroform at 20 °C, Soluble in 20 parts water at 20 °C, Solubility in water, g/100ml at 20 °C: 5 | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.34 g/cm³ | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.2X10-12 mm Hg at 25 °C /Estimated/, Vapor pressure at 25 °C: negligible | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red crystals from alcohol, Maroon powder | |

CAS No. |

1239-45-8 | |

| Record name | Ethidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-diamino-1-ethyl-6-phenylphenantridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059NUO2Z1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

260-262 °C (decomposes), 238-240 °C | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethidium bromide interact with DNA?

A1: Ethidium bromide primarily interacts with DNA through intercalation [, , , , ]. This involves the insertion of its planar aromatic ring system between adjacent base pairs of the DNA double helix [, , , , ].

Q2: What are the downstream effects of ethidium bromide binding to DNA?

A2: Ethidium bromide intercalation can disrupt DNA structure and function [, , , ], leading to:

- Inhibition of DNA replication and transcription: Intercalation can interfere with the binding of enzymes involved in these processes [, , , ].

- Induction of mutations: Ethidium bromide can cause frameshift mutations [], potentially leading to carcinogenic effects.

- Alterations in DNA electrophoretic mobility: The binding of ethidium bromide can change the overall charge and shape of DNA molecules, affecting their migration through agarose gels [].

Q3: What is the molecular formula and weight of ethidium bromide?

A3: The molecular formula of ethidium bromide is C21H20BrN3. It has a molecular weight of 394.3 g/mol.

Q4: Can ethidium bromide be used to stain DNA in agarose gels containing ethidium bromide?

A4: Yes, ethidium bromide is commonly incorporated into both the agarose gel and the running buffer during electrophoresis [, ]. This allows for visualization of DNA bands during the run.

Q5: Does ethidium bromide affect the detection of alternative DNA structures in agarose gels?

A5: Yes, the presence of ethidium bromide in agarose gels can mask the detection of certain alternative DNA structures, such as slipped-stranded DNA []. These structures may migrate more slowly and be misinterpreted as larger DNA fragments in the presence of ethidium bromide.

Q6: Does ethidium bromide have any catalytic properties?

A6: Based on the provided research, ethidium bromide is primarily used as a fluorescent dye and not for its catalytic properties.

Q7: Have computational methods been used to study ethidium bromide-DNA interactions?

A7: Yes, theoretical computations have been employed to investigate the structural and conformational factors governing ethidium bromide binding to DNA []. These studies provide insights into the preferred binding sites, unwinding angles, and energetic contributions of the interaction.

Q8: Does modifying the structure of ethidium bromide affect its DNA binding affinity?

A8: While specific SAR data for ethidium bromide is not provided in these papers, research on related compounds suggests that modifications to the aromatic ring system, the amino groups, or the side chain can significantly alter DNA binding affinity and selectivity [].

Q9: Why is ethidium bromide considered a hazardous substance?

A10: Ethidium bromide is a potent mutagen and a suspected carcinogen [, ]. It can intercalate into DNA, potentially causing mutations that could lead to cancer. Proper handling and disposal are crucial to minimize risks.

Q10: Is ethidium bromide used as a therapeutic drug?

A11: Although initially developed as an anti-trypanosomal agent for cattle [], ethidium bromide is not used therapeutically in humans due to its mutagenic and carcinogenic properties.

Q11: What are the potential health risks associated with ethidium bromide exposure?

A12: Ethidium bromide is a potent mutagen and a suspected carcinogen [, ]. It can be harmful through skin contact, inhalation, or ingestion.

Q12: What analytical methods are used to detect and quantify ethidium bromide?

A12: Common methods for detecting and quantifying ethidium bromide include:

- Fluorescence spectroscopy: Ethidium bromide exhibits enhanced fluorescence upon binding to DNA, allowing for sensitive detection and quantification [, , , , , ].

- Spectrophotometry: Ethidium bromide absorbs UV light and its absorbance spectrum changes upon DNA binding [].

Q13: What is the environmental impact of ethidium bromide?

A15: Ethidium bromide is known to be toxic to aquatic organisms []. Its release into the environment, even in small amounts, can pose significant risks to aquatic ecosystems.

Q14: Are there safer alternatives to ethidium bromide for DNA staining?

A14: Yes, several safer alternatives to ethidium bromide for DNA staining have been developed, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.